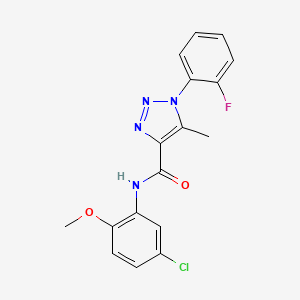
N-(5-chloro-2-methoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14ClFN4O2 and its molecular weight is 360.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-chloro-2-methoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which have garnered significant attention due to their diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the use of click chemistry techniques, particularly the azide-alkyne cycloaddition reaction. This method allows for the efficient formation of the triazole ring, which is crucial for its biological activity. The synthesis process generally follows these steps:
- Preparation of precursors : Synthesize the appropriate azides and alkynes.
- Cycloaddition reaction : Combine the azide and alkyne under copper(I) catalysis to form the triazole.
- Carboxamide formation : Introduce the carboxamide functionality through acylation reactions.
Anticancer Activity
Recent studies have shown that compounds containing 1,2,3-triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated potent antiproliferative effects against various cancer cell lines.
These compounds primarily exert their anticancer effects through mechanisms such as inhibition of thymidylate synthase and induction of apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, triazole-containing compounds have been evaluated for their antimicrobial activities. Some derivatives have shown effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus.
This antimicrobial activity is attributed to the ability of these compounds to disrupt microbial cell wall synthesis and interfere with metabolic pathways.
Neuroprotective Effects
Emerging research indicates that some triazole derivatives may possess neuroprotective properties. For example, studies have reported that certain analogs can inhibit neuroinflammation and protect neuronal cells from oxidative stress.
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives for their potential as dual-action anticancer and antimicrobial agents. The study highlighted:
- The structure-activity relationship (SAR) indicating that modifications on the phenyl rings significantly influence both anticancer and antimicrobial activities.
- The most potent compounds were those with electron-withdrawing groups on the aromatic rings, enhancing their reactivity and biological efficacy.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O2/c1-10-16(21-22-23(10)14-6-4-3-5-12(14)19)17(24)20-13-9-11(18)7-8-15(13)25-2/h3-9H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPXYUSCAPSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














